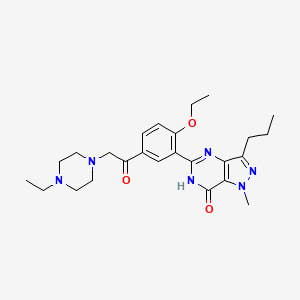

![molecular formula C33H29F6N3O5S B605199 4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide

Vue d'ensemble

Description

AES-135 est un inhibiteur d'histone désacétylase à base d'acide hydroxamique, ciblant spécifiquement l'histone désacétylase 3, l'histone désacétylase 6, l'histone désacétylase 8 et l'histone désacétylase 11. Ce composé a montré un potentiel significatif dans le traitement de divers cancers, en particulier le cancer du pancréas, en raison de sa capacité à inhiber la croissance des cellules cancéreuses et à prolonger la survie dans les modèles précliniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'AES-135 implique la formation d'un groupe acide hydroxamique, qui est crucial pour son activité inhibitrice. La voie de synthèse comprend généralement les étapes suivantes :

Formation du groupe acide hydroxamique : Ceci est obtenu en faisant réagir un ester approprié avec de l'hydroxylamine en conditions basiques.

Couplage avec la structure de base : L'acide hydroxamique est ensuite couplé à une structure de base qui comprend des composants aromatiques et aliphatiques, en utilisant des agents de couplage tels que la dicyclohexylcarbodiimide.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de l'AES-135 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Des réacteurs à grande échelle sont utilisés pour réaliser les réactions dans des conditions contrôlées.

Purification : Des techniques industrielles de chromatographie et de cristallisation sont utilisées pour purifier le composé.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L'AES-135 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe acide hydroxamique peut être oxydé dans des conditions spécifiques.

Réduction : Le composé peut être réduit en son amine correspondante en conditions réductrices.

Substitution : Diverses réactions de substitution peuvent se produire sur les cycles aromatiques, en fonction des réactifs utilisés.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Des agents halogénants, des agents nitrants et des agents sulfonants peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent :

Dérivés oxydés : Ils sont formés lorsque le groupe acide hydroxamique est oxydé.

Dérivés réduits : Ils sont formés lorsque le composé est réduit en son amine correspondante.

Dérivés substitués : Ils sont formés lorsque divers substituants sont introduits dans les cycles aromatiques.

Applications scientifiques de la recherche

L'AES-135 a un large éventail d'applications scientifiques de la recherche, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des histones désacétylases et leur rôle dans l'expression génique.

Biologie : Utilisé dans les études de culture cellulaire pour étudier ses effets sur la prolifération cellulaire, l'apoptose et la différenciation.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier le cancer du pancréas, en raison de sa capacité à inhiber la croissance des cellules cancéreuses et à prolonger la survie dans les modèles précliniques.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs d'histone désacétylase avec des profils d'efficacité et de sécurité améliorés

Mécanisme d'action

L'AES-135 exerce ses effets en inhibant les histones désacétylases, qui sont des enzymes impliquées dans l'élimination des groupes acétyles des protéines histones. Cette inhibition conduit à l'accumulation d'histones acétylées, ce qui entraîne des modifications de la structure de la chromatine et de l'expression génique. Les cibles moléculaires de l'AES-135 comprennent l'histone désacétylase 3, l'histone désacétylase 6, l'histone désacétylase 8 et l'histone désacétylase 11. En inhibant ces enzymes, l'AES-135 peut induire l'arrêt du cycle cellulaire, l'apoptose et la différenciation dans les cellules cancéreuses .

Applications De Recherche Scientifique

AES-135 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression.

Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and differentiation.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly pancreatic cancer, due to its ability to inhibit the growth of cancer cells and prolong survival in preclinical models.

Industry: Utilized in the development of new histone deacetylase inhibitors with improved efficacy and safety profiles

Mécanisme D'action

AES-135 exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets of AES-135 include histone deacetylase 3, histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. By inhibiting these enzymes, AES-135 can induce cell cycle arrest, apoptosis, and differentiation in cancer cells .

Comparaison Avec Des Composés Similaires

L'AES-135 est unique parmi les inhibiteurs d'histone désacétylase en raison de sa large activité spectrale contre plusieurs isoformes d'histone désacétylase. Des composés similaires comprennent :

Vorinostat : Un inhibiteur d'histone désacétylase qui cible l'histone désacétylase 1, l'histone désacétylase 2, l'histone désacétylase 3 et l'histone désacétylase 6.

Panobinostat : Un inhibiteur puissant d'histone désacétylase avec une activité contre l'histone désacétylase 1, l'histone désacétylase 2, l'histone désacétylase 3, l'histone désacétylase 6, l'histone désacétylase 8 et l'histone désacétylase 10.

Belinostat : Un autre inhibiteur d'histone désacétylase qui cible l'histone désacétylase 1, l'histone désacétylase 2, l'histone désacétylase 3, l'histone désacétylase 6 et l'histone désacétylase 8

L'AES-135 se distingue par son activité inhibitrice spécifique contre l'histone désacétylase 3, l'histone désacétylase 6, l'histone désacétylase 8 et l'histone désacétylase 11, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs.

Propriétés

IUPAC Name |

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRKEOBJRDKIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29F6N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)

![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)